8-Aminoisoquinoline
Overview
Description
8-Aminoisoquinoline is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Antimalarial Therapy
8-Aminoquinolines, including 8-aminoisoquinoline, have played a significant role in antimalarial therapy. They are revolutionary in treating latent malaria and have shown promise against endemic malaria. The clinical use of these compounds began with plasmochin in 1926, followed by the development of primaquine and tafenoquine. These drugs target various stages of the malaria parasite, making them crucial in malaria eradication efforts (Baird, 2019).
2. Pharmacological Insights
The pharmacology of 8-aminoquinolines has been extensively studied, revealing their mechanism of action against the malaria parasite. These studies have provided insights into their activity across different stages of the parasite and potential modes of action, contributing to the development of more effective antimalarial drugs (Grewal, 1981).
3. Antidepressant Properties
Research on this compound derivatives has indicated their potential in treating depression. Studies show that certain structural requirements in the isoquinoline skeleton are crucial for their antidepressant action. This has opened up possibilities for developing new compounds with enhanced activity for mental health treatments (Zára-Kaczián et al., 1986).
4. Anticancer Research
Aminoisoquinoline-quinone derivatives have demonstrated cytotoxic activity against cancer cells. The structure-activity relationship studies have shown that the presence of amino acid moieties significantly affects their cytotoxic effects, providing a pathway for the development of novel cancer therapeutics (Valderrama et al., 2016).
5. Antiparasitic Activities
8-Aminoquinolines have shown efficacy as antiparasitic agents. Their ability to inhibit various parasitic organisms, along with a reduced risk of hematotoxicity, makes them promising candidates for treating infections such as malaria, pneumocystis pneumonia, and leishmaniasis (Nanayakkara et al., 2008).
6. Antibacterial Properties
8-Nitrofluoroquinolone derivatives of 8-aminoquinolines have shown notable antibacterial properties. Their ability to effectively target both gram-positive and gram-negative bacterial strains highlights their potential in addressing antibiotic resistance and developing new antibacterial drugs (Al-Hiari et al., 2007).
Safety and Hazards
8-Aminoisoquinoline can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Future Directions
8-Aminoisoquinoline and its derivatives have shown promise in the field of antiprotozoal drugs . Extensive derivatization approaches followed by a better understanding of structure-activity relationships and biotransformation mechanisms of toxicity have provided 8-aminoquinoline analogs with better pharmacologic and reduced toxicologic profiles . The novel 8-aminoquinoline analogs may have broader utility in public health as future antiprotozoal drugs .
Mechanism of Action
- 8-AQ is the 8-amino derivative of quinoline . Its primary targets are not well-defined, but it has been explored for anti-malarial activity.
- Derivatives like primaquine, tafenoquine, and pamaquine have been tested for their effects against malaria parasites . Primaquine, in particular, is used to treat Plasmodium vivax and Plasmodium ovale malaria, although its exact mechanism remains unclear[1,3].
- The precise interaction of 8-AQ with its targets is not fully elucidated. However, mitochondria may be the biological target of primaquine .
- Primaquine accumulates within mitochondria, leading to swelling and structural changes in the inner membranes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
8-Aminoisoquinoline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form amides through reactions with carboxylic acids, facilitated by enzymes such as amide synthases. These interactions are essential for the formation of peptide bonds in proteins and other biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, which are critical for cell signaling. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular function, such as changes in gene expression and enzyme activity, can be observed shortly after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, where it acts as a substrate for enzymes such as cytochrome P450. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can be metabolized into different products, which can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, its localization to the endoplasmic reticulum can affect protein synthesis and folding .
Properties
IUPAC Name |
isoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
Record name | Isoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-27-6 | |
Record name | 8-Isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Isoquinolinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-aminoisoquinoline in the synthesis of 5,8-isoquinolinedione as described in the research?
A1: this compound serves as a crucial intermediate in the synthesis of 5,8-isoquinolinedione []. The process involves a three-step transformation starting from 5-hydroxyisoquinoline:
Q2: What spectroscopic data is available for this compound and related compounds in this research?
A2: While the research doesn't directly provide spectroscopic data for this compound itself, it does detail the analysis of several related isoquinoline derivatives [, ]. This analysis includes:
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